![molecular formula C10H16Cl2N2 B2742520 [1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride CAS No. 1439898-09-5](/img/structure/B2742520.png)
[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride” is a chemical compound with the molecular formula C10H15ClN2 . It is intended for research use only and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular weight of “this compound” is 235.15. The InChI code for this compound is 1S/C9H12N2/c10-7-9(3-4-9)8-2-1-5-11-6-8/h1-2,5-6H,3-4,7,10H2 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound has been utilized in the synthesis and characterization of heterocyclic Schiff bases, which are explored for their potential anticonvulsant activities. Studies have shown the synthesis through condensation reactions, highlighting the structural confirmation via spectroscopy and demonstrating the efficacy of some derivatives in seizures protection models (Pandey & Srivastava, 2011).
Catalytic and Biological Activities
Research into diiron(III) complexes featuring tridentate 3N ligands, including variations of the compound, indicates their use as functional models for methane monooxygenases. This demonstrates the effect of capping ligands on the hydroxylation of alkanes, showing potential in selective hydroxylation catalysis with implications for industrial and environmental chemistry (Sankaralingam & Palaniandavar, 2014).
Chemical Properties and Applications
The compound's derivatives have been incorporated into palladacycles, showing catalytic activities and selectivity in reactions. This research points towards its utility in developing catalysts for organic transformations, such as C–H bond activation and polymerization processes, with implications for material science and synthetic chemistry (Roffe et al., 2016).
Drug Discovery and Development
In the field of drug discovery, derivatives of the compound have been explored for antiviral activities, particularly against influenza A virus. This suggests its potential as a scaffold for developing new antiviral agents, contributing to pharmaceutical research and virology (Kolocouris et al., 1994).
Coordination Chemistry and Material Science
Research into coordination polymers and molecular boxes using chelating and bridging ligands, including derivatives of this compound, has provided insights into self-assembly processes. This has implications for material science, particularly in the development of new materials with potential applications in sensing, catalysis, and nanotechnology (Tabatabaei et al., 2015).
Safety and Hazards
The safety data sheet for “[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride” suggests that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
[1-(pyridin-3-ylmethyl)cyclopropyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-8-10(3-4-10)6-9-2-1-5-12-7-9;;/h1-2,5,7H,3-4,6,8,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMUFXYRPXMUKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CN=CC=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


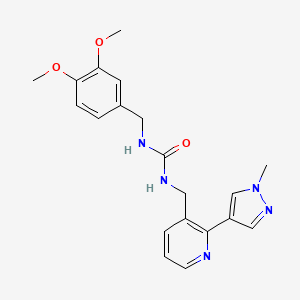
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2742441.png)
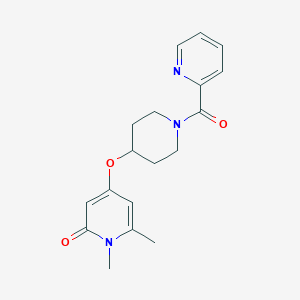
![5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2742444.png)
![5-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2742448.png)
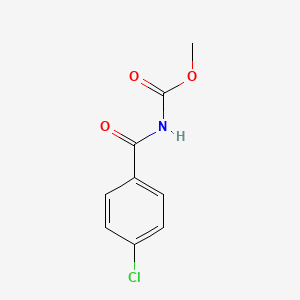
![6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B2742451.png)
![N-(1-cyanocyclohexyl)-2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2742453.png)

![6-Tert-butyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2742456.png)
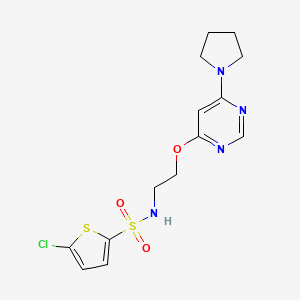
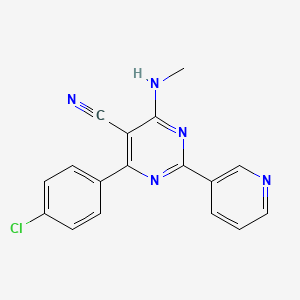
![methyl 1-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]piperidine-4-carboxylate](/img/structure/B2742460.png)